CYP1A2 Inhibitory Potency of N-Cyclopentyl-1-imidazolecarboxamide Relative to Standard Inhibitors
N-Cyclopentyl-1-imidazolecarboxamide exhibits an IC50 of 10,000 nM (10 µM) against human CYP1A2 in a microsomal assay [1]. This potency is moderate compared to the highly potent inhibitor 7,8-benzoflavone (IC50 = 8.3 nM) [2] and the clinically used inhibitor fluvoxamine (IC50 = 300 nM) [3], but it is comparable to the established tool compound furafylline (IC50 = 6,000 nM) [4].
| Evidence Dimension | CYP1A2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 10,000 nM |
| Comparator Or Baseline | Furafylline: 6,000 nM; 7,8-Benzoflavone: 8.3 nM; Fluvoxamine: 300 nM |
| Quantified Difference | ~1.7-fold less potent than furafylline; ~1,200-fold less potent than 7,8-benzoflavone; ~33-fold less potent than fluvoxamine |
| Conditions | Human liver microsomes, preincubation 5 min, 10 min reaction, LC/MS/MS detection (target); Human liver microsomes (7,8-benzoflavone); Human liver microsomes, 7-ethoxyresorufin O-deethylase assay (fluvoxamine); Supersomes, 10 min incubation (furafylline) |
Why This Matters
Selecting an appropriate CYP1A2 inhibitor depends on the desired potency window; this compound provides a mid-range IC50 suitable for studies requiring moderate inhibition without complete enzyme suppression, minimizing the risk of off-target effects associated with high-potency inhibitors.
- [1] BindingDB. (n.d.). Entry BDBM50069858 (CHEMBL3407774): Inhibition of CYP1A2 in human microsomes. View Source
- [2] BindingDB. (n.d.). Entry BDBM50014323 (CHEMBL283196): Inhibition of CYP1A2 in human liver microsomes. View Source
- [3] Rasmussen, B. B., Maenpaa, J., Pelkonen, O., Loft, S., Poulsen, H. E., Lykkesfeldt, J., & Brosen, K. (1995). Selective serotonin reuptake inhibitors and theophylline metabolism in human liver microsomes: potent inhibition by fluvoxamine. British Journal of Clinical Pharmacology, 39(2), 151-159. View Source
- [4] Moody, G. C., Griffin, S. J., Mather, A. N., McGinnity, D. F., & Riley, R. J. (1999). Fully automated analysis of activities catalysed by the major human liver cytochrome P450 (CYP) enzymes: Assessment of human CYP inhibition potential. Xenobiotica, 29(1), 53–75. View Source
